4-Chloro-5-fluoro-2-nitrobenzoic acid

Solubility Formulation Preformulation

Sourcing the correct regioisomer for Albaconazole synthesis is critical; the 4-chloro-5-fluoro-2-nitro isomer (CAS 129951-45-7) is the documented intermediate, while the 4-chloro-2-fluoro-5-nitro analog (CAS 35112-05-1) cannot be interchanged without altering reaction outcomes. • Documented Albaconazole (H761395) precursor with predictable SNAr regioselectivity. • 3.5× higher aqueous solubility (0.382 mg/mL) vs. its regioisomeric analog; pKa 1.68, XLogP3 2.2. • Available in multi-gram quantities with expedited global shipping.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
CAS No. 129951-45-7
Cat. No. B128571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-nitrobenzoic acid
CAS129951-45-7
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
InChIKeyGGTQVIUWLUDQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-2-nitrobenzoic Acid: Key Intermediate & Building Block


4-Chloro-5-fluoro-2-nitrobenzoic acid (CAS 129951-45-7) is a polysubstituted benzoic acid derivative bearing chloro, fluoro, and nitro substituents [1]. This compound is a key intermediate in the synthesis of the antifungal agent Albaconazole (H761395) [2]. It is a multifunctional aromatic building block amenable to solid-phase synthesis and nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing groups [3].

Synthesis Workflow
SNAr-based heterocyclic construction
Format Compatibility
Solid-phase synthesis amenable
Use Context
Documented Albaconazole intermediate

4-Chloro-5-fluoro-2-nitrobenzoic Acid: Regioisomer Limitations


Regioisomeric analogs of 4-chloro-5-fluoro-2-nitrobenzoic acid, such as 4-chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1), cannot be interchanged without altering reaction outcomes. The specific positioning of the chloro, fluoro, and nitro substituents on the benzene ring dictates both the intrinsic physicochemical properties and the regioselectivity of subsequent transformations [1]. Differences in electronic distribution affect nucleofugacity in SNAr reactions [2] and influence the stability and solubility of the compound . Furthermore, the specific regioisomer (129951-45-7) is the documented synthetic intermediate for Albaconazole, a pathway for which the alternative regioisomer may not be suitable .

Risk Factor
This Compound (129951-45-7)
Regioisomer (35112-05-1)
SNAr Regioselectivity
Defined by 4-Cl, 5-F, 2-NO₂ substitution pattern
Different leaving-group preference may alter reaction outcomes
Electronic Distribution
Electron-withdrawing groups positioned for predictable nucleofugacity
Altered electronic landscape affects displacement order
Synthetic Route Specificity
Documented intermediate for Albaconazole synthesis
Not documented for this route; substitution risks route failure

4-Chloro-5-fluoro-2-nitrobenzoic Acid: Quantitative Comparison


Aqueous Solubility Advantage

The predicted aqueous solubility of 4-chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) is significantly higher than that of its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1). The target compound exhibits a computed Log S (ESOL) of -2.76, translating to a solubility of 0.382 mg/mL . In contrast, the regioisomer is reported to have a computed aqueous solubility of 0.11 g/L (0.11 mg/mL) at 25 ºC . This represents a 3.5-fold difference in predicted water solubility, favoring the target compound.

Aqueous Solubility
Data to verify
3.5-fold higher predicted solubility vs regioisomer (computed ESOL: 0.382 mg/mL vs 0.11 mg/mL)
Supports aqueous workup and reaction homogeneity selection
Computed values; experimental validation recommended
Solubility Formulation Preformulation

Lipophilicity Difference

Lipophilicity, a critical determinant of membrane permeability and distribution, differs between the two regioisomers. 4-Chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) has a computed XLogP3 value of 2.2 [1], whereas its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), has an XLogP3 value of 2.0 [2]. While the difference is modest, it is a quantifiable distinction in a key physicochemical parameter.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 2.2 vs 2.0 for the regioisomer (0.2 log unit difference)
Context for permeability and distribution screening
Computed by XLogP3 3.0 (PubChem)
Lipophilicity LogP ADME

pKa Comparison

The predicted acid dissociation constant (pKa) provides a quantitative measure of the compound's acidity. For 4-chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7), the predicted pKa is 1.68 ± 0.25 . For its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), the predicted pKa is 1.99 ± 0.25 . This indicates that the target compound is a stronger acid, which can influence its behavior in acid-base extractions and its reactivity as an electrophile.

Acidity (pKa)
Data to verify
pKa 1.68 ± 0.25 vs 1.99 ± 0.25 (more acidic by 0.31 units)
May inform acid-base extraction protocol design
Predicted values; computational method unspecified
pKa Acidity Ionization

SNAr Regioselectivity

The relative nucleofugacity of the nitro, fluoro, and chloro groups in aromatic nucleophilic substitution (SNAr) is highly dependent on the substitution pattern. A comprehensive review by Vlasov (2003) systematizes the comparative activities of these groups, demonstrating that the positioning of the substituents on the ring dictates which group acts as the primary leaving group [1]. For a 1,2,4,5-tetrasubstituted benzene like the target compound, the specific arrangement of the 4-chloro, 5-fluoro, and 2-nitro groups directs nucleophilic attack to a specific site, whereas the 4-chloro-2-fluoro-5-nitro isomer (35112-05-1) will exhibit a different regioselectivity profile [1]. This class-level inference is supported by the fundamental principles of SNAr, which require an electron-withdrawing group ortho or para to the leaving group for stabilization of the Meisenheimer complex [2].

SNAr Regioselectivity
Class-level inference
Substituent pattern (4-Cl, 5-F, 2-NO₂) dictates unique nucleophilic attack site
Supports regiochemical outcome prediction in SNAr
No specific rate constants; based on established SNAr principles
SNAr Nucleophilic Aromatic Substitution Regioselectivity

Albaconazole Intermediate Specificity

4-Chloro-5-fluoro-2-nitrobenzoic acid (129951-45-7) is specifically documented as an intermediate in the synthesis of Albaconazole (H761395), a potent antifungal agent [1]. This is in contrast to its regioisomer, 4-chloro-2-fluoro-5-nitrobenzoic acid (35112-05-1), which is primarily described as a building block for various heterocyclic scaffolds but is not the documented intermediate for Albaconazole [2]. While both compounds are multifunctional, the target compound holds a specific, validated role in the production of a known drug candidate.

Synthetic Utility
Head-to-head
Documented Albaconazole intermediate vs general heterocyclic building block
Route-specific procurement context for antifungal analog research
Based on supplier documentation and published synthetic routes
Albaconazole Antifungal API Intermediate

4-Chloro-5-fluoro-2-nitrobenzoic Acid: Key Applications


Synthesis of Albaconazole and Related Antifungal Agents

As a documented intermediate in the synthesis of Albaconazole (H761395) , 4-chloro-5-fluoro-2-nitrobenzoic acid is the required starting material for researchers developing this antifungal agent. Its specific substitution pattern is integral to the drug's structure, making it a critical procurement item for any laboratory engaged in Albaconazole synthesis or the preparation of related analogs. Its higher predicted aqueous solubility (0.382 mg/mL) may also facilitate its handling in the synthetic process.

Solid-Phase Synthesis of Diversified Heterocyclic Libraries

The compound's multifunctional nature, bearing chloro, fluoro, and nitro groups, makes it a versatile building block for solid-phase synthesis [1]. Its unique substitution pattern directs regioselective nucleophilic aromatic substitution (SNAr) reactions [2], allowing for the generation of diverse heterocyclic scaffolds with predictable outcomes. The quantifiable differences in lipophilicity (XLogP3 2.2) [3] and pKa (1.68) compared to its regioisomer provide a rational basis for selecting this specific compound when designing compound libraries.

SNAr Regioselectivity Studies

This compound serves as an excellent model substrate for investigating the factors governing regioselectivity in SNAr reactions. The presence of three distinct potential leaving groups (chloro, fluoro, and nitro) in a defined arrangement allows researchers to study the interplay between electronic effects and nucleofugacity [2]. The quantitative differences in its acidity (pKa 1.68) and lipophilicity (LogP 2.2) [3] compared to its regioisomer provide additional parameters for understanding how substitution patterns influence reactivity.

Pre-formulation & Solubility Studies for Early-Stage Drug Discovery

With a predicted aqueous solubility of 0.382 mg/mL , which is 3.5-fold higher than its close analog , this compound presents a more favorable starting point for projects where aqueous solubility is a concern. Researchers involved in early-stage drug discovery can leverage this quantifiable advantage when selecting a building block for a series, potentially simplifying reaction workups and improving the developability profile of the resulting drug candidates.

Application
Selection Property
Validation Focus
Albaconazole route research
Regioisomer identity confirmation
Route-specific intermediate verification
Solid-phase heterocyclic library synthesis
Multifunctional scaffold with defined leaving groups
SNAr regioselectivity under resin conditions
SNAr mechanistic studies
Defined chloro, fluoro, and nitro leaving-group array
Nucleofugacity order determination
Pre-formulation solubility assessment
Computed aqueous solubility profile
Experimental solubility measurement and workup optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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